Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
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Overview
Description
Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound with the molecular formula C23H32N3O3P and a molecular weight of 429.49 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a quinuclidine ring, and a phosphoramidate group. It is primarily used in research and industrial applications due to its chiral properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves multiple steps, starting with the preparation of the quinoline and quinuclidine intermediates. The key steps include:
Formation of the Quinoline Intermediate: The quinoline moiety is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Preparation of the Quinuclidine Intermediate: The quinuclidine ring is formed via a Mannich reaction, followed by hydrogenation.
Coupling Reaction: The quinoline and quinuclidine intermediates are coupled using a phosphoramidate reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Raw Material Sourcing: High-purity starting materials are sourced to ensure the quality of the final product.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, reflux.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives.
Scientific Research Applications
Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl ((1R)-(quinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- Diethyl ((1R)-(6-methoxyquinolin-4-yl)(quinuclidin-2-yl)methyl)phosphoramidate
- Diethyl ((quinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
Uniqueness
Diethyl ((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its specific combination of a methoxy-substituted quinoline ring and a vinyl-substituted quinuclidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C24H34N3O4P |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(1R)-N-diethoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C24H34N3O4P/c1-5-17-16-27-13-11-18(17)14-23(27)24(26-32(28,30-6-2)31-7-3)20-10-12-25-22-9-8-19(29-4)15-21(20)22/h5,8-10,12,15,17-18,23-24H,1,6-7,11,13-14,16H2,2-4H3,(H,26,28)/t17?,18?,23?,24-/m1/s1 |
InChI Key |
XBPJWTNTRASRRT-NVTLTSMNSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)OCC |
Canonical SMILES |
CCOP(=O)(NC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)OCC |
Origin of Product |
United States |
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